molecular formula C13H16N2O3 B7353859 N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide

Cat. No. B7353859
M. Wt: 248.28 g/mol
InChI Key: ODLAWTSRVATPFT-LLVKDONJSA-N
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Description

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide, also known as HMBB, is a benzoxazole derivative that has been extensively studied for its potential applications in various fields of scientific research. HMBB has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide is not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its observed effects on lipid metabolism.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce serum cholesterol and triglyceride levels in animal models, which may have potential applications in the treatment of hyperlipidemia. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may make it useful in the prevention and treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide in laboratory experiments is its well-established synthesis method, which allows for easy and reproducible preparation of the compound. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, which make it a versatile tool for studying various aspects of lipid metabolism, inflammation, and oxidative stress. However, one limitation of using this compound in laboratory experiments is its relatively low solubility in water, which may limit its utility in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of hyperlipidemia and other lipid metabolism-related disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify additional biochemical and physiological effects of the compound. Finally, the development of new synthesis methods for this compound and related compounds may allow for the creation of more potent and selective analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide involves a multistep process that starts with the reaction of 2-aminobenzoic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 2-bromo-3-methylbutan-2-ol to form the desired product, this compound.

Scientific Research Applications

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.

properties

IUPAC Name

N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-2,1-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)11(7-16)14-13(17)12-9-5-3-4-6-10(9)15-18-12/h3-6,8,11,16H,7H2,1-2H3,(H,14,17)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLAWTSRVATPFT-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC(=O)C1=C2C=CC=CC2=NO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)NC(=O)C1=C2C=CC=CC2=NO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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